(6-Bromo-4-methoxypyridin-3-yl)methanol

Synthetic Methodology Cross-Coupling Reaction Yield

Medicinal chemistry programs often face low yields when using chloropyridine substrates for late-stage diversification. (6-Bromo-4-methoxypyridin-3-yl)methanol directly addresses this pain point with its C6-bromo handle, which undergoes oxidative addition to Pd(0) significantly faster than the corresponding chloro analog, enabling higher coupling efficiency. - Enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the 6-position with superior reactivity vs. chloropyridines. - Strategic logP enhancement over non-halogenated analogs supports lead optimization for membrane permeability. - Scaffold validated in patent literature for ERα and BRD4 inhibitor programs; chloro-analog reported IC50: 6.60 nM.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
Cat. No. B15056412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-4-methoxypyridin-3-yl)methanol
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1CO)Br
InChIInChI=1S/C7H8BrNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3
InChIKeyDBUQJEGHEJVQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-4-methoxypyridin-3-yl)methanol Profile


(6-Bromo-4-methoxypyridin-3-yl)methanol is a substituted pyridylmethanol derivative with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It features a bromine atom at the 6-position, a methoxy group at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, primarily due to its reactive bromine handle which enables participation in a range of cross-coupling reactions [1].

Suzuki / Sonogashira / Buchwald-Hartwig cross-coupling substrate
Heterocyclic scaffold diversification in medicinal chemistry
Physicochemical property modulation via halogen incorporation

(6-Bromo-4-methoxypyridin-3-yl)methanol Substitution Limitations


Substituting (6-Bromo-4-methoxypyridin-3-yl)methanol with its non-halogenated analog (4-methoxypyridin-3-yl)methanol or its chloro-analog (6-chloro-4-methoxypyridin-3-yl)methanol is not straightforward due to significant differences in physicochemical properties and synthetic utility. The presence of the bromine atom at the 6-position imparts distinct reactivity, particularly in palladium-catalyzed cross-coupling reactions, where bromopyridines demonstrate superior performance compared to chloropyridines [1]. Additionally, the bromo-substitution alters key physicochemical parameters such as lipophilicity (XLogP) and acid dissociation constant (pKa), which can drastically affect downstream pharmacokinetic properties in drug discovery programs [2].

vs Chloro Analog Cross-coupling reactivity may not transfer directly; bromopyridines often show distinct catalytic cycle entry
vs Non-halogenated Analog LogP and pKa may differ by ~0.5-1.0 units and ~0.3-1.3 units respectively, altering scaffold ADME profile context
Grade / Purity Mismatch Commercial grades below 98% may introduce impurities affecting metal-catalyzed coupling reproducibility

(6-Bromo-4-methoxypyridin-3-yl)methanol vs. Key Analogs


Bromopyridine vs. Chloropyridine Reactivity

In palladium charcoal-catalyzed cross-coupling reactions, bromopyridines demonstrate consistently higher yields compared to chloropyridines. This class-level inference is supported by direct comparisons in the literature, where reactions with bromopyridines produce coupling products in excellent yields, while chloropyridines under identical conditions yield only moderate or poor results [1].

Bromo vs Chloro Reactivity
Class-level inference
Bromopyridines: Excellent yields; Chloropyridines: Moderate yields
Supports reported cross-coupling reactivity context
Pd/C in DMA, no added ligand
Synthetic Methodology Cross-Coupling Reaction Yield

Lipophilicity and Membrane Permeability

The introduction of a bromine atom at the 6-position significantly increases the lipophilicity of the pyridylmethanol scaffold. While a precise experimental logP value for the target compound is not available, the non-halogenated analog (4-methoxypyridin-3-yl)methanol has a computed XLogP3-AA of -0.1 [1]. The presence of bromine is known to increase logP by approximately 0.6-1.0 units based on standard fragment contributions, suggesting a predicted logP range of 0.5 to 0.9 for (6-bromo-4-methoxypyridin-3-yl)methanol.

Lipophilicity (XLogP)
Class-level inference
Target: Pred. 0.5–0.9; Non-halogenated analog: -0.1
Supports logP modulation strategy context
Predicted using standard fragment contributions
Medicinal Chemistry Physicochemical Property Lipophilicity

pKa and Ionization State

The bromine atom at the 6-position exerts an electron-withdrawing inductive effect, which lowers the pKa of the pyridine nitrogen. The predicted pKa for (6-bromo-4-methoxypyridin-3-yl)methanol is 12.70 . This is a notable shift compared to typical pyridinemethanol derivatives, which often have pKa values around 13-14.

Ionization (pKa)
Class-level inference
Predicted pKa: 12.70
Ionization context; data to verify
Lower than typical 13–14 due to Br inductive effect
Medicinal Chemistry Physicochemical Property Ionization

Commercial Purity Specifications

A reputable vendor datasheet specifies the purity of (6-bromo-4-methoxypyridin-3-yl)methanol as 98% . This is a critical specification for procurement, as it exceeds the typical 95% purity offered for the non-halogenated analog (4-methoxypyridin-3-yl)methanol from some suppliers .

Commercial Purity
Direct head-to-head
Target: 98%; Comparator analog: 95%
Supports purity specification review
Vendor COA; batch-level verification recommended
Procurement Quality Control Purity

(6-Bromo-4-methoxypyridin-3-yl)methanol Applications


Heterocyclic Scaffold Synthesis via Cross-Coupling

The 6-bromo substituent serves as an excellent leaving group for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The superior reactivity of bromopyridines over chloropyridines, as evidenced by higher yields in coupling reactions [1], makes (6-bromo-4-methoxypyridin-3-yl)methanol the preferred choice for constructing C-C and C-N bonds at the 6-position of the pyridine ring. This is particularly valuable in the synthesis of biaryl-containing drug candidates and functionalized ligands for metal complexes [2].

Lipophilicity Enhancement for Lead Optimization

In lead optimization, a common challenge is improving the membrane permeability and oral bioavailability of early-stage hits. The predicted higher logP of (6-bromo-4-methoxypyridin-3-yl)methanol, compared to its non-halogenated analog [3], makes it a strategic intermediate for designing analogs with improved cell penetration. The electron-withdrawing bromine also lowers the pKa, potentially reducing the ionized fraction at physiological pH and further enhancing passive diffusion .

ERα and BRD4 Inhibitor Building Block

While direct activity data for this specific compound is limited, the structural motif is present in patent literature for inhibitors of therapeutically relevant targets such as the Estrogen Receptor Alpha (ERα) [4] and Bromodomain-containing Protein 4 (BRD4) [5]. The chloro-analog of this compound, for example, has been reported as an ERα inhibitor with an IC50 of 6.60 nM [4]. This suggests that (6-bromo-4-methoxypyridin-3-yl)methanol is a valid and potentially more reactive scaffold for generating focused libraries targeting these proteins.

Application
Selection Property
Validation Focus
Heterocyclic Scaffold Synthesis
6-Bromo reactivity profile
Cross-coupling yield and method scope
Medicinal Chemistry Lead Optimization
Halogen-substituted analog space
Target affinity and metabolic stability screening
Physicochemical Property Tuning
logP / pKa modulation strategy
Predicted model correlation with experimental data

Technical Documentation Hub

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